molecular formula C12H18O2 B3376603 (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol CAS No. 1212398-62-3

(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol

Cat. No.: B3376603
CAS No.: 1212398-62-3
M. Wt: 194.27 g/mol
InChI Key: ISIRRYYGTXHVRQ-SNVBAGLBSA-N
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Description

(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylpropoxy group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol typically involves the reaction of 4-(2-methylpropoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation, where the aldehyde precursor is hydrogenated in the presence of a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: 4-(2-methylpropoxy)benzaldehyde.

    Reduction: 4-(2-methylpropoxy)phenylmethane.

    Substitution: 4-(2-methylpropoxy)-2-nitrophenylmethanol (nitration product).

Scientific Research Applications

(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[4-(2-methoxy)phenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methylpropoxy group.

    (1R)-1-[4-(2-ethoxy)phenyl]ethan-1-ol: Similar structure but with an ethoxy group instead of a methylpropoxy group.

    (1R)-1-[4-(2-propoxy)phenyl]ethan-1-ol: Similar structure but with a propoxy group instead of a methylpropoxy group.

Uniqueness

(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-1-[4-(2-methylpropoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIRRYYGTXHVRQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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